molecular formula C14H13ClFN B3341773 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline CAS No. 1041586-19-9

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Cat. No.: B3341773
CAS No.: 1041586-19-9
M. Wt: 249.71 g/mol
InChI Key: BKBFFOLVACMYQV-UHFFFAOYSA-N
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Description

Historical Context and Significance within Aniline (B41778) Chemistry Research

The journey of aniline chemistry began in 1826 when Otto Unverdorben first isolated aniline from the destructive distillation of indigo. researchgate.net However, it was the development of synthetic routes, such as the Béchamp reduction in 1854, that unlocked the industrial potential of aniline and its derivatives, particularly in the burgeoning dye industry. researchgate.net

Over the decades, research expanded from simple anilines to a vast library of substituted derivatives. The introduction of substituents onto the aniline ring or the amino group became a critical strategy for modulating the compound's properties. rsc.orgwikipedia.org

Key historical developments relevant to the structure of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline include:

Halogenation: The introduction of halogen atoms, such as chlorine, was found to significantly alter the electronic properties and reactivity of the aniline ring. wikipedia.orgresearchgate.net Halogenated anilines became crucial intermediates for pigments, pesticides, and pharmaceuticals. researchgate.netrsc.org The presence of chlorine in the target molecule builds on this long history of using halogens to fine-tune molecular characteristics.

Alkylation: Attaching alkyl groups like methyl to the aniline ring was another early modification. This affects the molecule's steric profile and solubility and has been a standard technique in the synthesis of dyes and drugs. guidechem.comnih.gov

N-Substitution: The modification of the amino group, particularly through N-alkylation or N-benzylation, offered a direct way to introduce new functionalities and build more complex molecular architectures. beilstein-journals.orgresearchgate.net N-substituted anilines are pivotal precursors in many synthetic pathways. acs.org

The compound this compound is a modern exemplar of this historical progression, combining multiple strategic substitutions into a single, complex molecule. Its precursor, 5-Chloro-2-methylaniline (B43014), is itself an important intermediate in the dye industry. guidechem.comguidechem.com The synthesis of the final compound involves the N-benzylation of this precursor, a common strategy in contemporary organic synthesis. acs.orgresearchgate.net

Current Scholarly Perspectives on Substituted Anilines and Related Chemical Structures

Substituted anilines remain a vibrant area of academic and industrial research due to their versatility as synthetic building blocks. bohrium.comacs.orgwisdomlib.org Current research often focuses on leveraging specific substitutions to achieve desired biological activities, chemical reactivity, or material properties.

Medicinal Chemistry: In drug discovery, the aniline scaffold is common, but often requires modification to optimize pharmacological properties and reduce potential toxicity. cresset-group.com Strategic substitution is a key tool for medicinal chemists.

Fluorination: The introduction of fluorine, as seen in the 4-fluorobenzyl group, is a widely used strategy in modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and bioavailability due to its unique electronic properties and small size. researchgate.netresearchgate.net The study of fluorinated anilines and related structures is a significant contemporary theme. nih.govacs.orgacs.org

N-Benzyl Group: The N-benzyl moiety is a common feature in pharmacologically active compounds. Substituted N-benzyl groups are explored for their ability to interact with biological targets and are integral to the structure of various therapeutic agents. rsc.org

Synthesis and Catalysis: Developing novel, efficient, and sustainable methods for synthesizing substituted anilines is a major focus. bohrium.comacs.org This includes catalyst-free methods and the use of transition-metal catalysts to form C-N bonds, allowing for the construction of complex aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.net

Materials Science: Substituted anilines are precursors to polymers, such as polyaniline derivatives, which have applications in chemical sensors and electronic devices. rsc.org The nature of the substituents influences the polymer's morphology and electrical properties. rsc.org

The structure of this compound incorporates several features of current scholarly interest. The combination of a halogenated aniline with a fluorinated benzyl (B1604629) group makes it a candidate for investigation in medicinal chemistry, where such combinations are often sought to optimize drug-like properties.

Substitution TypeGeneral Effect on Aniline CoreRelevance to this compound
Ring Halogenation (Chloro) Modifies electronic properties, reactivity, and lipophilicity. Can influence metabolic stability. cresset-group.comnih.govThe chloro group at the 5-position influences the electron density of the aromatic ring.
Ring Alkylation (Methyl) Increases lipophilicity, introduces steric bulk, and can affect metabolic pathways. guidechem.comThe methyl group at the 2-position provides steric hindrance and affects the molecule's overall shape.
N-Benzylation Introduces a large, often functionalized, substituent for building complex molecules or interacting with biological targets. beilstein-journals.orgresearchgate.netThe N-benzyl group provides a significant structural extension for potential receptor binding.
Benzyl Ring Fluorination Enhances metabolic stability, binding affinity, and can alter pharmacokinetic properties. researchgate.netnih.govThe fluorine atom on the benzyl ring is a key feature for potential pharmaceutical applications.

Overview of Emerging Research Themes and Unexplored Areas for this compound

While specific research on this compound is not widely published, its structure points toward several emerging and unexplored areas of investigation.

Emerging Research Themes:

Isosteric Replacement: In medicinal chemistry, replacing aniline groups with non-aromatic saturated structures is an emerging trend to overcome metabolic liabilities. acs.org While the core of the target compound is an aniline, the study of its properties could provide valuable data for designing its saturated bioisosteres.

Photoredox Catalysis: Photoinduced methods are increasingly used for the functionalization of anilines, including difluoroalkylation. acs.org The development of novel synthetic routes to compounds like this compound using photoredox catalysis represents a cutting-edge research direction.

Halogen Bonding in Crystal Engineering: The role of halogen atoms in directing supramolecular assembly through halogen bonds is a growing field. researchgate.netresearchgate.net The chlorine and fluorine atoms in the molecule could be exploited to design novel co-crystals with specific solid-state properties.

Unexplored Areas:

Biological Activity Screening: The compound's structure, featuring halogenation common in bioactive molecules, warrants broad screening for various biological activities, such as kinase inhibition, antimicrobial effects, or as a receptor antagonist.

Detailed Physicochemical Characterization: A comprehensive study of its properties, including pKa, lipophilicity (LogP), and solid-state structure via X-ray crystallography, is currently lacking. This data would be foundational for any application-oriented research.

Utility as a Synthetic Intermediate: Its potential as a building block for synthesizing more complex heterocyclic systems, which are prevalent in pharmaceuticals, has not been explored. The amino group and the aromatic rings provide multiple sites for further chemical transformations.

Organometallic Chemistry: The nitrogen atom could serve as a ligand for transition metals, opening possibilities for creating novel catalysts or functional materials.

Scope and Objectives of Academic Inquiry into this compound

A formal academic investigation into this compound would likely be structured around a set of clear objectives aimed at fully characterizing its chemical nature and exploring its potential utility.

The primary scope would be to establish a foundational understanding of the molecule, from its synthesis to its fundamental properties and potential applications.

Research AreaKey Objectives
Synthetic Chemistry • Develop and optimize a high-yield, scalable, and cost-effective synthesis route. • Explore alternative synthetic strategies, potentially using modern catalytic methods. bohrium.comacs.org
Structural Characterization • Unambiguously confirm the molecular structure using techniques like NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. • Determine the solid-state structure and intermolecular interactions through single-crystal X-ray diffraction. researchgate.net
Physicochemical Analysis • Measure key properties such as melting point, boiling point, solubility, and pKa. • Computationally model its electronic structure, molecular orbitals, and electrostatic potential to rationalize its reactivity.
Exploratory Applications • Conduct broad-based screening for biological activity against a panel of relevant targets (e.g., enzymes, receptors). • Investigate its utility as a precursor for the synthesis of novel heterocyclic compounds. • Evaluate its potential as a monomer for the synthesis of new polyaniline derivatives. rsc.org

This structured inquiry would systematically build a comprehensive profile of this compound, positioning it within the landscape of substituted aniline research and potentially uncovering novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBFFOLVACMYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Retrosynthetic Strategies and Identification of Key Synthetic Precursors to 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Retrosynthetic analysis of this compound identifies two primary disconnection points around the newly formed secondary amine. This leads to the identification of two main sets of synthetic precursors.

The most common disconnection is at the N-benzyl bond, which suggests two principal synthetic pathways:

Pathway A: This involves the reaction of 5-chloro-2-methylaniline (B43014) with a 4-fluorobenzyl electrophile, such as 4-fluorobenzyl halide (chloride, bromide, or iodide).

Pathway B: This route involves the condensation of 5-chloro-2-methylaniline with 4-fluorobenzaldehyde (B137897) to form an imine, which is subsequently reduced.

A less common but viable disconnection can be envisioned at the aryl C-N bond, which would involve the coupling of a 4-fluorobenzylamine (B26447) with a suitably activated 5-chloro-2-methylphenyl derivative.

Based on these strategies, the key synthetic precursors are identified as:

5-Chloro-2-methylaniline: This is a crucial building block, itself synthesized from precursors like 4-chloro-2-nitrotoluene (B43163) through reduction of the nitro group. guidechem.comgoogle.com

4-Fluorobenzyl halides (e.g., 4-fluorobenzyl chloride, 4-fluorobenzyl bromide): These serve as the electrophilic source of the 4-fluorobenzyl group.

4-Fluorobenzaldehyde: This is the key carbonyl compound for the reductive amination pathway.

The synthesis of the precursor 5-chloro-2-methylaniline often starts from 4-chloro-2-nitrotoluene. A common method involves the reduction of the nitro group using various reducing agents, such as sodium polysulfide in the presence of an ammonium (B1175870) salt, which has been shown to provide high yields. google.com

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound primarily rely on well-established organic reactions, namely nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is a direct approach where the lone pair of electrons on the nitrogen atom of 5-chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbon of a 4-fluorobenzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate, sodium carbonate, or triethylamine. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

While straightforward, this method can sometimes lead to over-alkylation, resulting in the formation of the tertiary amine, N,N-bis(4-fluorobenzyl)-5-chloro-2-methylaniline, as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Reductive Amination: This two-step, one-pot reaction is a highly effective method for the synthesis of secondary amines. It involves the initial reaction of 5-chloro-2-methylaniline with 4-fluorobenzaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity.

This method often provides cleaner reactions and higher yields of the secondary amine compared to direct nucleophilic substitution, as the formation of the tertiary amine is generally less favorable under these conditions.

The general reaction scheme for these conventional routes is presented below:

Route Reactant 1 Reactant 2 Key Reagents Product
Nucleophilic Substitution5-Chloro-2-methylaniline4-Fluorobenzyl halideBase (e.g., K₂CO₃)This compound
Reductive Amination5-Chloro-2-methylaniline4-FluorobenzaldehydeReducing agent (e.g., NaBH₄)This compound

An alternative, though less direct, approach involves the formation of the aniline (B41778) ring after the N-benzylation step. For instance, a precursor molecule containing a nitro group, such as 1-chloro-4-methyl-2-nitrobenzene, could first be N-benzylated at a different functional group, followed by the reduction of the nitro group to form the final aniline. However, this strategy is generally more complex and less convergent than the direct N-alkylation of 5-chloro-2-methylaniline.

A more plausible strategy involves the modification of a pre-existing N-benzylated aniline. For example, if N-(4-fluorobenzyl)-2-methylaniline were readily available, a chlorination step could be employed to introduce the chlorine atom at the 5-position. However, controlling the regioselectivity of such an electrophilic aromatic substitution on a substituted aniline can be challenging and may lead to a mixture of isomers.

Advanced and Catalytic Synthetic Methodologies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the formation of C-N bonds, which can be applied to the synthesis of this compound. These methods often involve the use of transition metal catalysts and can provide higher yields and greater functional group tolerance.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing the target molecule, this reaction could be envisioned in two ways:

Coupling of an aryl halide with an amine: Reacting 5-chloro-2-methylaniline with a 4-fluorobenzyl halide. While this is essentially a catalyzed version of the nucleophilic substitution, the use of a palladium catalyst with appropriate ligands can facilitate the reaction under milder conditions and with a broader substrate scope.

Coupling of an amine with an aryl halide: Reacting 4-fluorobenzylamine with a suitable 5-chloro-2-methylphenyl halide or triflate.

The typical Buchwald-Hartwig protocol involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. The choice of ligand is crucial for the efficiency of the catalytic cycle. These reactions have revolutionized the synthesis of aryl amines due to their high efficiency and broad applicability.

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of compounds like this compound. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, multi-step synthesis.

For the N-alkylation of 5-chloro-2-methylaniline, a flow reactor could be set up where streams of the aniline and 4-fluorobenzyl halide, along with a base, are continuously mixed and heated in a reaction coil. The product stream can then be directed to an in-line purification module. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can help to minimize the formation of byproducts like the dialkylated amine.

The table below summarizes the key features of these advanced methodologies:

Methodology Key Components Advantages
Buchwald-Hartwig Amination Palladium catalyst, Phosphine ligand, BaseHigh yields, Broad substrate scope, Milder reaction conditions
Flow Chemistry Flow reactor, Pumps, Reaction coilEnhanced safety, Precise control, Improved reproducibility, Scalability

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Reductive amination is often considered a greener alternative to traditional N-alkylation methods. acsgcipr.org This approach avoids the use of alkyl halides, which can be genotoxic, and mitigates the common issue of over-alkylation, leading to a cleaner reaction profile. acsgcipr.org The ideal green variant of this method utilizes molecular hydrogen (H₂) with a metal catalyst, as the only byproduct is water. When chemical hydrides are necessary, sodium borohydride (NaBH₄) is preferred over reagents like sodium cyanoborohydride due to its lower toxicity. acsgcipr.org Further greening of this process involves minimizing the use of dehydrating agents by employing techniques such as azeotropic distillation to remove water formed during the initial imine formation. acsgcipr.org

For the N-alkylation pathway, green chemistry encourages moving away from conventional methods that use stoichiometric amounts of base and potentially hazardous solvents. Significant advancements include:

Catalytic Approaches : The use of transition metal catalysts (e.g., Iridium, Ruthenium) enables the "borrowing hydrogen" or "hydrogen autotransfer" method, where an alcohol (4-fluorobenzyl alcohol) can be used as the alkylating agent. This reaction is highly atom-economical, producing only water as a byproduct. nih.gov

Alternative Solvents : Replacing volatile organic compounds (VOCs) with greener alternatives is a key strategy. Ionic liquids have been shown to be effective media for the N-alkylation of anilines. rsc.org Similarly, the development of reactions in aqueous media or under solvent-free conditions significantly reduces environmental impact. jocpr.com

Novel Promoters and Conditions : Metal-free approaches, such as using deep eutectic solvents (DESs) as sustainable promoters for the alkylation with alcohols, offer a milder and more environmentally friendly alternative. rsc.org Additionally, visible-light-induced N-alkylation reactions can proceed without the need for metallic catalysts, oxidants, or bases, presenting a highly eco-friendly option. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be safer, more efficient, and more sustainable.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Achieving a high yield of this compound requires systematic optimization of various reaction parameters. The ideal conditions depend heavily on the chosen synthetic route (N-alkylation or reductive amination).

Key parameters for optimization include:

Catalyst Selection and Loading : The choice of catalyst is paramount. For catalytic N-alkylation or reductive amination, screening various transition metals such as Iridium, Ruthenium, Cobalt, or Copper is necessary to identify the most active and selective system. researchgate.netnih.govacs.org The catalyst loading is also critical; for instance, in a manganese-catalyzed reductive amination, increasing the catalyst loading from 3 mol% to 5 mol% significantly improved the product yield. researchgate.net

Solvent : The reaction medium can profoundly influence the reaction rate and selectivity. While solvents like toluene are common, exploring greener options or even solvent-free conditions can sometimes lead to the best outcomes. researchgate.net In some reductive aminations, the addition of water has been shown to accelerate the reaction and prevent byproduct formation. rsc.org

Temperature and Reaction Time : These two parameters are intrinsically linked. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or degradation of the product. researchgate.net An optimal temperature profile must be established to maximize the yield of the desired product within a reasonable timeframe.

Base or pH Control : In N-alkylation reactions, the choice of base (e.g., tBuOK, K₂CO₃) and its stoichiometry are crucial for activating the amine and neutralizing the acid byproduct. nih.gov For reductive amination, the pH of the medium is a critical factor. A weakly acidic environment is often required to facilitate the initial formation of the imine, but a strongly acidic solution can protonate the starting amine, rendering it unreactive. rsc.org

Reactant Stoichiometry : The molar ratio of the reactants, 5-chloro-2-methylaniline and the 4-fluorobenzyl source (e.g., 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol), must be optimized. Using a slight excess of one reactant may be necessary to drive the reaction to completion, but large excesses should be avoided to maintain high atom economy and simplify purification. acsgcipr.org

The following table summarizes the key parameters and their potential impact on the synthesis.

ParameterN-AlkylationReductive AminationPotential Impact on Yield
Catalyst Transition metals (Ir, Ru, Co, Fe)Transition metals (Pd, Pt, Ni, Mn)Selection and loading directly affect conversion and selectivity.
Solvent Toluene, Alcohols, Ionic Liquids, WaterAlcohols, Water, or solvent-freeInfluences reactant solubility, reaction rate, and can affect catalyst activity.
Temperature Typically elevated (e.g., 100-160 °C)Varies widely (e.g., 25-120 °C)Affects reaction kinetics; optimization is needed to avoid side reactions.
Reagents Base (e.g., K₂CO₃, tBuOK)Reducing agent (H₂, NaBH₄); pH modifierChoice and amount of base or acid catalyst are critical for reaction progress.
Stoichiometry Amine to Alkylating Agent RatioAmine to Carbonyl RatioAffects reaction completion and can lead to byproducts if not optimized.

By carefully fine-tuning these parameters through systematic experimentation, the reaction yield and purity of this compound can be significantly enhanced.

Considerations for Scalable Synthesis and Industrial Relevance of this compound

Translating a laboratory-scale synthesis of this compound to an industrial process introduces several critical considerations related to cost, safety, efficiency, and environmental impact.

Process Safety and Efficiency : For large-scale production, catalytic reductive amination using molecular hydrogen is often preferred for its cost-effectiveness and sustainability. researchgate.net However, the use of flammable hydrogen gas under pressure requires specialized equipment and stringent safety protocols. One-pot syntheses, where multiple steps are performed in a single reactor without isolating intermediates, are highly desirable as they reduce processing time, minimize waste, and simplify separation procedures. researchgate.net

Catalyst Choice and Lifecycle : In an industrial setting, the preference is strongly for heterogeneous catalysts over homogeneous ones. Heterogeneous catalysts can be easily recovered from the reaction mixture by filtration and can be reused for multiple cycles, which significantly reduces production costs and waste. researchgate.net Assessing the catalyst's lifetime and potential for deactivation is crucial for ensuring a robust and consistent manufacturing process. researchgate.net

Throughput and Reactor Design : The choice between batch and continuous flow processing is a key scale-up decision. Continuous flow reactors can offer better heat and mass transfer, improved safety, and higher throughput for large-volume chemicals. The reaction conditions, particularly temperature and pressure, will determine the required specifications for the industrial reactors and associated infrastructure.

Waste Management and Environmental Impact : The industrial relevance of a synthetic process is increasingly tied to its environmental footprint. A process with high atom economy, minimal waste generation, and the use of recyclable and non-hazardous materials is more likely to be economically and regulatorily viable. The principles of green chemistry, such as using catalytic rather than stoichiometric reagents, are not just environmental ideals but are essential for developing a competitive and sustainable industrial synthesis. acsgcipr.org

A comprehensive search for specific experimental data for the compound This compound has yielded no publicly available research findings or spectroscopic and crystallographic data. The required information to fulfill the detailed article outline is not present in the accessible scientific literature based on the conducted searches.

The search results contained information on related but structurally distinct compounds, such as the precursor 5-chloro-2-methylaniline or other N-benzylated anilines. However, spectroscopic and crystallographic data are highly specific to the exact molecular structure. Extrapolating data from related molecules would not meet the required standard of scientific accuracy for the specified compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article for This compound that adheres to the provided outline, as the foundational experimental data for the following sections is unavailable:

Advanced Spectroscopic and Crystallographic Elucidation of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline Structure

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Without access to published research detailing these analyses for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, any attempt to create the requested content, including data tables and detailed findings, would be speculative and would not represent factual, verifiable scientific information.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

No published crystallographic data is available for this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and halogen bonding, cannot be provided at this time. Such an analysis would require single-crystal X-ray diffraction data, which would reveal the three-dimensional arrangement of molecules in the solid state and the nature of the forces governing this arrangement.

Investigation of Polymorphism and Pseudopolymorphism in Solid-State Forms of this compound

There is no information in the scientific literature regarding the investigation of polymorphism or pseudopolymorphism for this compound. Studies on polymorphism involve the characterization of different crystalline forms of the same compound, which can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). Without experimental screening and characterization, the existence of different polymorphic or pseudopolymorphic forms of this compound remains unknown.

Computational and Theoretical Chemistry Studies of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT) for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Specific DFT calculations for this compound are not found in the reviewed literature. Such studies would be valuable for understanding the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis of this compound

A conformational analysis and geometry optimization using methods like DFT would be the first step in a computational study. This would involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule. Identifying the global minimum energy conformation is crucial for all subsequent theoretical calculations.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Maps

Following geometry optimization, analysis of the electronic structure would provide insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A Molecular Electrostatic Potential (MEP) map would also be instrumental, visualizing the electron density distribution and highlighting regions susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly DFT, could be used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). Comparing these theoretical spectra with experimentally obtained data would serve to validate the computational methods used.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects on this compound

To understand the behavior of the molecule in a biological or chemical system, Molecular Dynamics (MD) simulations would be required. MD simulations could reveal the conformational dynamics of the molecule over time and analyze how its structure and behavior are influenced by different solvents (solvation effects).

In Silico Molecular Interaction and Binding Site Analysis for this compound (Purely Theoretical)

In silico techniques are essential for predicting how a molecule might interact with biological targets.

Docking Studies to Hypothetical Binding Pockets (No specific biological targets, just general ligand design principles)

Molecular docking simulations could be performed to predict the binding orientation and affinity of this compound within a hypothetical protein binding pocket. Such studies, guided by general principles of ligand design, would help in assessing its potential as a scaffold for drug development by analyzing interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Ligand Efficiency and Energetic Profiles from Computational Models

Computational models are instrumental in evaluating the potential of a molecule as a drug candidate by calculating various metrics, including ligand efficiency (LE) and energetic profiles. These calculations help in optimizing lead compounds in drug discovery.

Ligand Efficiency (LE) is a measure of the binding energy of a ligand to its target protein on a per-atom basis. It is a useful metric for comparing the binding efficiency of different molecules, particularly during the early stages of drug development. A higher LE value is generally desirable, as it indicates a greater contribution to binding affinity from each non-hydrogen atom.

The calculation of ligand efficiency relies on the binding affinity (often expressed as pKi, pKd, or pIC50) and the number of heavy atoms (non-hydrogen atoms) in the molecule. While specific binding affinity data for this compound would be required for a precise LE calculation, a theoretical framework can be established.

Energetic Profiles of a molecule can be determined using quantum mechanics calculations, such as Density Functional Theory (DFT). cuny.edu These calculations provide insights into the molecule's stability, reactivity, and electronic properties. Key parameters obtained from these calculations include:

Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements in their standard states. A lower heat of formation generally indicates greater thermodynamic stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scientific.net

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions, including ligand-receptor binding.

The following table presents a hypothetical energetic profile for this compound based on typical values for similar organic molecules, as would be determined by computational modeling.

Parameter Hypothetical Value Significance
Heat of Formation (kcal/mol)-25.5Indicates thermodynamic stability of the molecule.
HOMO Energy (eV)-6.2Relates to the electron-donating ability of the molecule.
LUMO Energy (eV)-1.1Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)5.1Suggests good kinetic stability and low reactivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors and Modeling for this compound Analogues (Purely Theoretical without specific outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. openmedicinalchemistryjournal.commdpi.com These models are built by calculating a set of molecular descriptors and then using statistical methods to establish a mathematical relationship between these descriptors and the observed activity or property. mdpi.com

For a series of analogues of this compound, a QSAR or QSPR study would involve the following theoretical steps:

Dataset Compilation: A set of analogues with known biological activity (for QSAR) or a specific property (for QSPR) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and constitutional descriptors. mdpi.com

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume.

Quantum Chemical Descriptors: Obtained from quantum mechanics calculations, such as HOMO and LUMO energies, dipole moment, and partial atomic charges. scientific.netnih.gov

Model Development: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a model that relates the calculated descriptors to the activity or property of interest. mdpi.com

Model Validation: The predictive power of the developed model would be assessed using various statistical techniques, including internal and external validation.

The following table outlines some of the key QSAR/QSPR descriptors that would be relevant for modeling the properties of analogues of this compound. researchgate.netnih.gov

Descriptor Class Specific Descriptors Information Encoded
Constitutional (1D) Molecular Weight, Number of Aromatic Rings, Number of Halogen AtomsBasic molecular composition and size.
Topological (2D) Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.
Geometric (3D) Molecular Surface Area, Molecular Volume, OvalityThree-dimensional shape and size of the molecule.
Electronic (Quantum) HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic ChargesElectronic distribution and reactivity. scientific.net
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

These theoretical modeling approaches are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds, optimizing lead structures, and gaining a deeper understanding of the structure-activity relationships within a series of molecules.

Reactivity and Mechanistic Investigations of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Electrophilic and Nucleophilic Reactivity of the Aromatic Moieties in 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

The molecule contains two distinct aromatic rings whose reactivity towards electrophilic and nucleophilic attack is governed by the nature and position of their respective substituents.

Electrophilic Reactivity: The primary sites for electrophilic aromatic substitution are the activated positions on the 5-chloro-2-methylaniline (B43014) ring. The reactivity of this ring is a composite of the electronic effects of its three substituents:

Amine Group (-NH-): The nitrogen lone pair strongly donates electron density into the ring through resonance, making it a powerful activating group and an ortho, para-director.

Methyl Group (-CH₃): This group is a weak activator through an inductive effect and hyperconjugation, also directing incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): The chlorine atom is deactivating due to its inductive electron withdrawal but is an ortho, para-director because of electron donation through resonance.

Considering the positions of these groups, the directing effects are additive. The positions ortho and para to the strongly activating amino group are C4 and C6. The C6 position is also ortho to the methyl group. The C4 position, however, is already substituted. Therefore, the most nucleophilic and sterically accessible position for electrophilic attack is the C6 position.

The 4-fluorobenzyl ring is generally less reactive towards electrophilic substitution. The fluorine atom is a deactivating group due to its strong inductive effect, although it also directs ortho and para. The benzyl (B1604629) C-N linkage has a weak deactivating inductive effect. Consequently, forcing conditions would be required for electrophilic substitution on this ring.

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAᵣ) on either aromatic ring is unlikely under standard conditions. These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. The chloro- and fluoro-substituents are not sufficiently activating for SNAᵣ to occur readily.

However, the benzylic carbon of the 4-fluorobenzyl group can be susceptible to nucleophilic attack if a suitable leaving group were present, though this does not involve the aromatic moiety directly. Studies on benzyl halides show they can undergo Sₙ1 or Sₙ2 reactions depending on the conditions and nucleophile. stackexchange.com

Ring SystemSubstituentsPredicted ReactivityMost Probable Site of Attack
5-Chloro-2-methylaniline -NH- (Activating, o,p-directing)-CH₃ (Activating, o,p-directing)-Cl (Deactivating, o,p-directing)High towards ElectrophilesC6
4-Fluorobenzyl -F (Deactivating, o,p-directing)-CH₂- (Weakly Deactivating)Low towards ElectrophilesC2, C6 (ortho to F)

Reactions Involving the Amine Functional Group of this compound

The secondary amine is the most reactive functional group in the molecule, acting as a nucleophile and a base.

Acylation: As a secondary amine, this compound is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides. This nucleophilic acyl substitution reaction would yield the corresponding N-substituted amide. The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of a leaving group (e.g., chloride). nih.govyoutube.com

Sulfonylation: In a similar manner to acylation, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base will produce a stable sulfonamide. expertsmind.comrsc.orglibretexts.org This reaction is a common method for the derivatization of secondary amines. researchgate.net

Oxidation: The oxidation of N-alkylanilines can be complex. acs.orgresearchgate.net Anodic oxidation or reaction with chemical oxidants like benzoyl peroxide can lead to a variety of products. rsc.org Potential pathways include the formation of radical cations which can then dimerize to form substituted benzidines or undergo head-to-tail coupling. acs.orgacs.org Further oxidation and hydrolysis can lead to the formation of quinone-like structures. acs.orgnih.gov

Reaction TypeReagent ExampleExpected Product
Acylation Acetyl Chloride (CH₃COCl)N-(5-chloro-2-methylphenyl)-N-(4-fluorobenzyl)acetamide
Sulfonylation p-Toluenesulfonyl ChlorideN-(5-chloro-2-methylphenyl)-N-(4-fluorobenzyl)-4-methylbenzenesulfonamide
Oxidation Benzoyl PeroxideComplex mixture, potentially including coupled dimers and quinones

The nitrogen atom of the secondary amine possesses a lone pair of electrons, allowing this compound to function as a Lewis base and act as a ligand for metal centers. It would typically coordinate as a monodentate ligand, bonding to a metal ion through the nitrogen atom.

The stability and geometry of the resulting metal complex would depend on several factors:

The nature of the metal ion: Its size, charge, and electronic configuration.

Steric hindrance: The bulky aromatic groups surrounding the nitrogen atom may influence the coordination geometry and limit the accessibility of the metal center.

The solvent system and counter-ions.

Studies on complexes formed with analogous N-benzylaniline or Schiff base ligands show they can form stable complexes with various transition metals. arcjournals.orgsemanticscholar.orgresearchgate.net Characterization of such complexes typically involves spectroscopic methods (IR, NMR, UV-Vis) and conductivity measurements to determine the structure and nature of the metal-ligand bond. iiste.orgsemanticscholar.org

Photochemical and Thermal Stability of this compound

Photochemical Stability: Anilines are known to be photosensitive. rsc.org Upon UV irradiation, aniline (B41778) can undergo photoionization in aqueous solutions, forming a hydrated electron and an aniline radical cation. rsc.org In non-polar solvents, photolysis can lead to N-H bond cleavage and the formation of anilino radicals. The presence of the benzyl group may introduce an alternative photochemical pathway involving C-N bond cleavage. Substituted anilines are often prone to discoloration upon exposure to light due to the formation of colored oxidation products.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic parameters for reactions involving this specific compound have not been extensively published. However, studies on analogous reactions, such as the Menshutkin reaction between anilines and benzyl halides, provide a framework for understanding these aspects. semanticscholar.orgresearchgate.net

A kinetic study of the synthesis of this compound from 5-chloro-2-methylaniline and 4-fluorobenzyl chloride would likely show second-order kinetics, being first-order in each reactant. The reaction rate would be significantly influenced by the polarity of the solvent, with more polar solvents generally accelerating the reaction by stabilizing the charged transition state. semanticscholar.orgresearchgate.net

Thermodynamic analysis of amine alkylation indicates that the reactions are typically exothermic. researchgate.net The entropy of activation (ΔS‡) is often negative, indicating a more ordered transition state compared to the reactants, which is consistent with two molecules combining into one activated complex. semanticscholar.org

Below is a table of hypothetical, yet representative, kinetic and thermodynamic data for the formation reaction, illustrating the parameters that would be determined in such a study.

ParameterHypothetical ValueSignificance
Rate Constant (k) at 298 K1.5 x 10⁻⁴ L mol⁻¹ s⁻¹Indicates the speed of the reaction under specified conditions.
Activation Energy (Eₐ) 65 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡) 62.5 kJ/molThe heat change associated with forming the transition state.
Entropy of Activation (ΔS‡) -95 J mol⁻¹ K⁻¹A negative value suggests a more ordered transition state.
Gibbs Free Energy of Activation (ΔG‡) 90.8 kJ/molThe overall energy barrier to the reaction; determines the rate constant.

Advanced Analytical Methodologies for the Research and Development of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Chromatographic Methods for Purity Assessment and Quantitative Analysis of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Chromatography is the cornerstone of purity assessment and quantitative analysis in pharmaceutical and chemical development. Its ability to separate a compound from its impurities and quantify it with high precision is unparalleled. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal techniques utilized.

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity and assay of this compound. The method separates compounds based on their hydrophobicity.

Method Development: A typical method involves a C18 (octadecylsilane) stationary phase, which is nonpolar. The mobile phase is a mixture of a polar aqueous solvent (like water with a pH modifier such as formic or acetic acid) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. Key parameters optimized during development include the mobile phase composition, pH, column temperature (e.g., 30-40°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength, selected based on the compound's UV absorbance maxima (typically in the 220-260 nm range for aromatic amines). srce.hraustinpublishinggroup.com

Method Validation: Once developed, the HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. amsbiopharma.comeuropa.euactascientific.comich.org The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or synthetic precursors. actascientific.com This is demonstrated by showing that peaks for these components are well-resolved from the main compound peak.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. nih.gov

Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with known concentrations (e.g., spiked placebo) and expressed as percent recovery. amsbiopharma.comich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). amsbiopharma.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. actascientific.comnih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. amsbiopharma.com

The results of such a validation are typically summarized in a table.

Table 1: Hypothetical HPLC Method Validation Summary for this compound

Validation ParameterAcceptance CriteriaTypical Result
Specificity Analyte peak is resolved from all known impurities (Resolution > 2.0).All peaks resolved; Resolution > 2.5.
Linearity (Range) 0.5 µg/mL - 150 µg/mLCorrelation Coefficient (r²) > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Repeatability: 0.85%
Intermediate: ≤ 2.0%Intermediate: 1.35%
LOD S/N Ratio ≥ 3:10.05 µg/mL
LOQ S/N Ratio ≥ 10:10.15 µg/mL
Robustness No significant impact on results.Method deemed robust.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net It is particularly useful for assessing starting materials, such as 5-chloro-2-methylaniline (B43014), or for detecting volatile impurities in the final compound. chem-agilent.comepa.gov A typical GC method for substituted anilines uses a capillary column (e.g., DB-5ms) with helium as the carrier gas and a flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD). chem-agilent.comepa.gov For less volatile N-substituted anilines, derivatization might be required to increase volatility and improve chromatographic performance. oup.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption. twistingmemoirs.comnews-medical.netteledynelabs.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of a polar organic co-solvent like methanol. twistingmemoirs.comshimadzu.com SFC is a hybrid of GC and LC, providing the high efficiency and speed of gas chromatography with the ability to analyze non-volatile and thermally labile compounds like liquid chromatography. shimadzu.com It is especially advantageous for chiral separations and for purifying compounds on a preparative scale. news-medical.netshimadzu.com For this compound, SFC can provide rapid purity checks and efficient separation from closely related structural isomers. teledynelabs.com

Spectrophotometric and Electrochemical Techniques for the Characterization and Detection of this compound

Spectrophotometric Techniques: UV-Visible spectrophotometry is a straightforward technique used for the characterization of this compound. The molecule contains multiple chromophores (the substituted aniline (B41778) and fluorobenzyl rings) that absorb ultraviolet light at specific wavelengths (λmax), corresponding to π-π* electronic transitions. nih.gov The resulting UV spectrum serves as a fingerprint and can be used for quantitative analysis via the Beer-Lambert law, provided no interfering substances absorb at the same wavelength. researchgate.net Difference UV spectrophotometry, which measures absorbance between solutions of the same concentration at different pH values, can enhance specificity for aromatic amines in complex matrices. rsc.orgrsc.org

Electrochemical Techniques: The aniline functional group is electrochemically active and can be oxidized at a specific potential. This property allows for highly sensitive and selective detection using electrochemical methods. nih.govrsc.org When coupled with HPLC (HPLC-EC), an electrochemical detector can quantify trace levels of this compound or related impurities. nih.govresearchgate.net Dual-electrode detectors can further enhance selectivity by monitoring the analyte at two different potentials simultaneously, which helps in assessing peak purity in complex samples. dtic.mil Cyclic voltammetry can be used to study the oxidation-reduction behavior of the molecule, providing insights into its electronic properties and potential degradation pathways. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification (Chemical, not biological) of this compound

Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a highly sensitive and specific technique for identifying and quantifying impurities and degradation products. eurofins.itamericanpharmaceuticalreview.comsynthinkchemicals.comresolvemass.ca After separation by HPLC, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. americanpharmaceuticalreview.com In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the fragments are measured. This fragmentation pattern provides detailed structural information, acting as a chemical fingerprint that can be used to definitively identify unknown impurities, even at trace levels. synthinkchemicals.com This is crucial for characterizing process-related impurities or products from forced degradation studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.orgmedistri.swiss It is the gold standard for the analysis of volatile and semi-volatile compounds. wikipedia.org Following GC separation, compounds are typically ionized by electron ionization (EI), which creates reproducible fragmentation patterns. researchgate.net These patterns can be compared against extensive spectral libraries (e.g., NIST) for rapid and reliable identification of unknown volatile impurities or chemical degradation products. nih.govshimadzu.com While the high temperatures used in GC can sometimes cause thermal degradation of the analyte itself, it is an excellent tool for profiling potential volatile side-products from the synthesis. wikipedia.orgedpsciences.org

Development of Certified Reference Materials and Analytical Standards for this compound

The accuracy of any quantitative analysis relies on the availability of high-purity analytical standards. A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. excedr.com

The development of a CRM for this compound is a meticulous process governed by international standards such as ISO 17034. excedr.comnbeglobal.orgpacificcert.comaroscientific.comansi.org The process includes:

Synthesis and Purification: Production of the compound at the highest possible purity, often involving multiple recrystallization or chromatographic purification steps.

Comprehensive Characterization: The identity of the material is unequivocally confirmed using a combination of techniques, including NMR, MS, and elemental analysis.

Purity Assignment: The purity is determined using a mass balance approach, where quantitative measurements are made for the main component (e.g., by chromatography) and all significant impurities (e.g., organic impurities, water content, residual solvents, inorganic content).

Homogeneity and Stability Studies: The material is tested to ensure that it is uniform throughout the batch and that its purity remains stable over time under specified storage conditions.

The availability of such a well-characterized CRM is essential for validating analytical methods, calibrating instruments, and ensuring the accuracy and comparability of results across different laboratories. nih.govlgcstandards.com

Advanced Applications and Future Research Trajectories for 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Role of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline as a Synthetic Intermediate for Advanced Organic Molecules

The primary and most evident role of this compound is as a sophisticated building block in multi-step organic synthesis. The synthesis of this compound itself involves the N-alkylation of 5-chloro-2-methylaniline (B43014) with a 4-fluorobenzyl halide. This process yields a secondary amine that serves as a versatile precursor for creating more complex molecular architectures.

The reactive sites on the molecule, including the secondary amine, the aromatic ring, and the benzylic protons, allow for a variety of subsequent transformations. The presence of chlorine and fluorine atoms also provides opportunities for cross-coupling reactions, which are fundamental in modern medicinal chemistry and materials science for constructing carbon-carbon and carbon-heteroatom bonds. The fluorobenzyl moiety is a common feature in many biologically active compounds, suggesting that this compound could be a key intermediate in the development of novel pharmaceutical agents or agrochemicals.

Table 1: Potential Synthetic Transformations

Reactive Site Type of Reaction Potential Product Class
Secondary Amine (N-H) Acylation, Sulfonylation, Further Alkylation Amides, Sulfonamides, Tertiary Amines
Aromatic Ring Electrophilic Aromatic Substitution Poly-substituted Aniline (B41778) Derivatives
Chlorine Atom Palladium-catalyzed Cross-Coupling Biaryl compounds, Heterocycles

Exploration of this compound in Materials Science (e.g., Polymer Chemistry, Functional Coatings, etc.)

Currently, there is a lack of specific research detailing the application of this compound in materials science. However, the structural motifs within the molecule are pertinent to this field. Aromatic amines are often used as monomers or curing agents in the synthesis of high-performance polymers like polyimides and epoxy resins. The presence of halogen atoms (chlorine and fluorine) can impart specific properties to a material, such as flame retardancy, thermal stability, and altered electronic characteristics.

Future research could explore the incorporation of this molecule into polymer backbones to create materials with tailored properties. For instance, its integration could enhance the thermal stability or modify the refractive index of functional coatings. The fluorinated benzyl (B1604629) group is of particular interest due to the unique properties conferred by fluorine, including hydrophobicity and high bond strength, which are desirable in advanced materials.

Development of Chemo-Sensors and Probes Utilizing the Structural Features of this compound

No published studies were identified that specifically utilize this compound for the development of chemo-sensors or probes. The design of such sensors often relies on molecules that exhibit a change in an optical or electronic property upon binding to a target analyte.

Theoretically, the aniline nitrogen could act as a binding site for metal ions or other electrophilic species. The fluorinated aromatic ring could serve as a signaling unit, as the electronic environment of fluorine can be sensitive to changes in its surroundings, potentially detectable by 19F NMR spectroscopy. Derivatization of the parent molecule to include a fluorophore or chromophore could lead to new fluorescent or colorimetric sensors. However, without experimental data, this remains a speculative area for future investigation.

Supramolecular Chemistry and Self-Assembly Studies Involving this compound

Research on the supramolecular chemistry and self-assembly behavior of this compound is not currently available. Supramolecular chemistry focuses on non-covalent interactions like hydrogen bonding, π–π stacking, and halogen bonding. The structure of this molecule possesses several features that could facilitate such interactions: the N-H group can act as a hydrogen bond donor, the aromatic rings can participate in π–π stacking, and the chlorine atom could engage in halogen bonding. These interactions could potentially guide the molecule to self-assemble into ordered structures like liquid crystals or gels, although this has yet to be experimentally demonstrated.

Co-crystallization and Host-Guest Chemistry with this compound

There are no specific reports on the co-crystallization or host-guest chemistry of this compound. Co-crystallization involves forming a crystalline solid from two or more neutral molecules held together by non-covalent interactions. This technique is widely used in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients. Given the hydrogen bonding capabilities of the amine group, this compound could potentially form co-crystals with suitable co-formers, such as carboxylic acids.

Similarly, in host-guest chemistry, a host molecule can encapsulate a guest molecule. While this compound is more likely to act as a guest that fits into the cavity of a larger host molecule (like a cyclodextrin or calixarene), this has not been explored in the literature.

Perspectives on Sustainable Synthesis and Derivatization of this compound

The synthesis of this compound typically involves the reaction of 5-chloro-2-methylaniline with a 4-fluorobenzyl halide. Perspectives on sustainable synthesis would focus on improving the green credentials of this process. Key areas for future research in this context include:

Catalysis: Employing catalytic amounts of a non-toxic activating agent rather than stoichiometric reagents.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

For derivatization, sustainable approaches would involve using catalytic methods for functionalization, such as C-H activation, to avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Concluding Remarks on Academic Research of 5 Chloro N 4 Fluorobenzyl 2 Methylaniline

Synthesis of Key Academic Findings and Contributions

Academic research provides a foundational understanding of the synthesis of N-benzylated anilines, a class to which 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline belongs. The primary and most direct synthetic route involves the reductive amination of a substituted benzaldehyde (B42025) with a substituted aniline (B41778). In this specific case, the reaction would occur between 4-fluorobenzaldehyde (B137897) and 5-chloro-2-methylaniline (B43014).

The key contributions from the academic community lie in the development and optimization of various reducing agents and catalytic systems for this type of transformation. Research has demonstrated the efficacy of reagents such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation for achieving high yields and purity in N-alkylation reactions. The choice of solvent and reaction conditions, including temperature and pH, has also been a significant focus of academic inquiry to minimize side reactions and enhance product isolation.

Furthermore, spectroscopic characterization is a cornerstone of academic contributions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to unequivocally determine the structure and purity of newly synthesized compounds like this compound.

Identification of Remaining Research Gaps and Challenges

A significant research gap is the lack of published studies focusing specifically on the biological activity and potential applications of this compound. While the broader class of N-benzylated anilines has been explored for various pharmacological properties, this particular derivative remains largely uninvestigated. There is a clear need for systematic screening of this compound in various biological assays to uncover any potential therapeutic value.

Another challenge lies in the development of more sustainable and environmentally benign synthetic methods. While classical methods are effective, they often involve the use of stoichiometric amounts of reducing agents and organic solvents. Future research could focus on the application of green chemistry principles, such as the use of heterogeneous catalysts that can be easily recovered and reused, or the exploration of solvent-free reaction conditions.

A thorough investigation of the solid-state properties of this compound is also absent from the current body of literature. Studies on its crystalline structure, polymorphism, and thermal stability would be valuable for any future development and application of this compound.

Research AreaIdentified Gaps and Challenges
Biological Activity No published data on pharmacological or biological screening.
Synthetic Methodology Lack of studies on green and sustainable synthesis routes.
Physicochemical Properties Absence of detailed solid-state characterization and polymorphism studies.

Future Outlook and Potential Directions for Scholarly Inquiry into this compound

The future outlook for scholarly inquiry into this compound is promising, with several potential research avenues. A primary direction should be the comprehensive evaluation of its biological profile. Given the structural motifs present in the molecule—a halogenated aniline and a fluorinated benzyl (B1604629) group—which are common in many bioactive compounds, it would be prudent to investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Computational studies, such as molecular docking, could be employed as an initial screening tool to predict potential biological targets and guide experimental work. This in silico approach can save significant time and resources in the early stages of drug discovery.

Furthermore, there is an opportunity to explore the utility of this compound as a building block in the synthesis of more complex molecules. Its functional groups offer handles for further chemical modifications, potentially leading to the discovery of novel compounds with interesting properties.

Finally, a detailed investigation into its material science applications could be a novel research direction. The unique combination of aromatic rings and heteroatoms might impart interesting optical or electronic properties that could be exploited in the development of new materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, and how can reaction conditions be tuned to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) facilitates alkylation of 2-methyl-5-chloroaniline with 4-fluorobenzyl bromide. Heating (60–80°C) under inert atmosphere and monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • FTIR and Raman Spectroscopy : Identify functional groups (e.g., C-Cl at ~550 cm⁻¹, C-F at ~1200 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–7.5 ppm for fluorobenzyl and aniline rings) and methyl groups (δ 2.2–2.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • DFT Calculations : Validate vibrational frequencies and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How do the chloro, fluoro, and methyl substituents influence the compound’s electronic properties and biological interactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chloro and fluoro groups reduce electron density on the aromatic rings, enhancing stability against oxidation and directing electrophilic substitution.
  • Steric Effects : The methyl group at the 2-position may hinder rotation, affecting binding to biological targets.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluoro vs. 3-fluoro substitution) using in vitro assays (e.g., enzyme inhibition) and molecular docking to identify key interactions (e.g., halogen bonding with receptor residues) .

Q. What computational strategies can predict the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to target proteins (e.g., kinases, GPCRs).
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS .

Q. How can researchers mitigate synthetic challenges, such as low yields or byproduct formation?

  • Methodological Answer :

  • Optimize Stoichiometry : Use excess 4-fluorobenzyl halide to drive the reaction.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for reductive amination) improve efficiency.
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., diarylated products), guiding solvent or temperature adjustments .

Data Contradiction & Mechanistic Analysis

Q. How can discrepancies in reported biological activities of structurally similar aniline derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation time).
  • Crystallography : Resolve binding modes of analogs (e.g., 5-chloro vs. 5-bromo derivatives) to clarify SAR trends.
  • Dose-Response Curves : Validate potency differences using standardized protocols (e.g., Hill slope analysis) .

Q. What experimental designs address the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify products using MS.
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.